molecular formula C18H9Br2F3N4OS2 B11563621 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide

Cat. No.: B11563621
M. Wt: 578.2 g/mol
InChI Key: GVIKNYQCDVXBAP-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound that features a combination of pyridine, thiophene, and acetamide moieties. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of cyano, thiophene, and trifluoromethyl groups in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridine and thiophene intermediates separately, followed by their coupling and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Key considerations would include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated for its anticancer properties, particularly against breast cancer cell lines.

    Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.

    Chemical Biology: It can be used as a probe to study the mechanisms of action of related compounds.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide is not fully understood, but it is believed to involve multiple pathways:

    Molecular Targets: The compound may target specific enzymes or receptors involved in cancer cell proliferation.

    Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C18H9Br2F3N4OS2

Molecular Weight

578.2 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,5-dibromopyridin-2-yl)acetamide

InChI

InChI=1S/C18H9Br2F3N4OS2/c19-9-4-12(20)16(25-7-9)27-15(28)8-30-17-10(6-24)11(18(21,22)23)5-13(26-17)14-2-1-3-29-14/h1-5,7H,8H2,(H,25,27,28)

InChI Key

GVIKNYQCDVXBAP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=C(C=C(C=N3)Br)Br

Origin of Product

United States

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